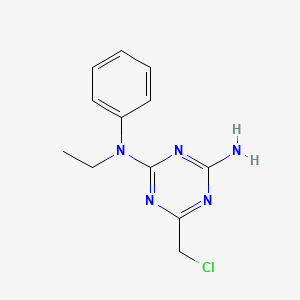
6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
The compound “6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine” belongs to the class of triazines, which are heterocyclic compounds with three nitrogen atoms in a six-membered ring. The presence of a chloromethyl group suggests that it could be used as a building block in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chloromethylation is a common reaction in organic chemistry. It typically involves the reaction of an aromatic compound with formaldehyde and a source of chlorine, often in the presence of a Lewis acid catalyst .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the triazine ring, which is planar and aromatic. The presence of the chloromethyl, ethyl, and phenyl groups would add complexity to the structure .Chemical Reactions Analysis
The chloromethyl group in the compound could undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile . The presence of the triazine ring could also allow for various other reactions, depending on the specific conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloromethyl group could make it more reactive, while the ethyl and phenyl groups could affect its solubility and stability .Applications De Recherche Scientifique
Antimicrobial Activity
6-(Chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant antibacterial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans, showcasing their potential in developing new antimicrobial agents (Kushwaha & Sharma, 2022).
Material Science
In material science, 6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine derivatives have been incorporated into the synthesis of aromatic polyamides with phenyl-1,3,5-triazine moieties. These materials exhibit high thermal stability and solubility in organic solvents, making them promising candidates for high-performance polymer applications (Yu et al., 2012).
Environmental Science
In environmental science, the dissipation kinetics of soil-applied herbicides, including those related to 6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine, have been studied to understand their behavior in various soil conditions. This research aids in assessing the environmental impact and management of such compounds (Baer & Calvet, 1999).
Anti-Plasmodial Activity
The compound has also been explored in the context of anti-plasmodial activity, with derivatives showing promising in vitro efficacy against drug-sensitive and resistant strains of P. falciparum. This highlights its potential in malaria treatment research (Lourens et al., 2016).
Bioremediation
In bioremediation, research has focused on microbial transformation of triazine compounds, including those related to 6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine. Specific microbial isolates capable of dechlorinating and deaminating such compounds have been identified, contributing to strategies for environmental cleanup of triazine pollutants (Mulbry, 1994).
Orientations Futures
Propriétés
IUPAC Name |
6-(chloromethyl)-2-N-ethyl-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c1-2-18(9-6-4-3-5-7-9)12-16-10(8-13)15-11(14)17-12/h3-7H,2,8H2,1H3,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSOICXXARHMRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(chloromethyl)-N-ethyl-N-phenyl-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



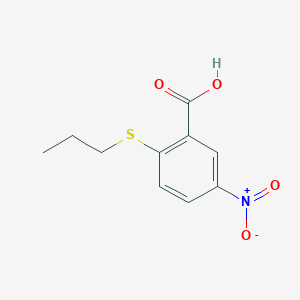
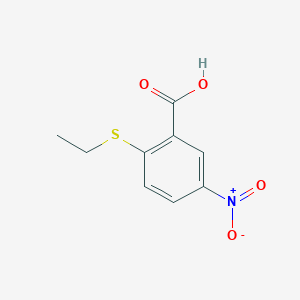

![3-[(Ethylsulfanyl)methyl]aniline](/img/structure/B1414687.png)
amine](/img/structure/B1414688.png)
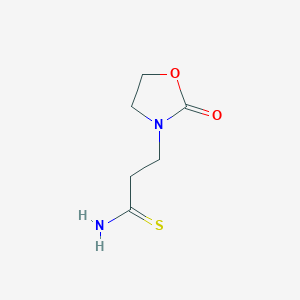
![2-({[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)aniline](/img/structure/B1414694.png)
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B1414695.png)


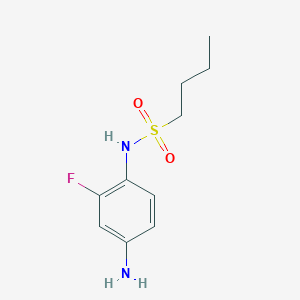

![N-[(2,4-dimethylphenyl)methyl]cyclohexanamine](/img/structure/B1414706.png)
![Benzonitrile, 4-[[(2-methylpropyl)amino]methyl]-](/img/structure/B1414707.png)